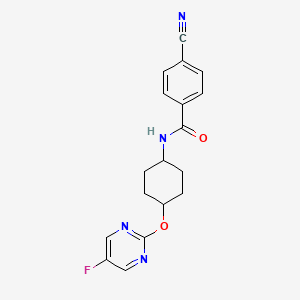

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-14-10-21-18(22-11-14)25-16-7-5-15(6-8-16)23-17(24)13-3-1-12(9-20)2-4-13/h1-4,10-11,15-16H,5-8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCWGGPNFOLERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" involves several steps, typically starting with commercially available reagents. Common synthetic routes include:

Preparation of the intermediate 5-fluoropyrimidine: This is achieved through halogenation reactions involving fluorine sources such as diethylaminosulfur trifluoride.

Coupling the intermediate with a cyclohexyl moiety: This often involves the use of cyclohexanol derivatives under dehydrating conditions.

Formation of the benzamide core: Utilizing benzoic acid derivatives reacted under amide-bond forming conditions with reagents like carbodiimides or coupling agents such as EDCI or DCC.

Introduction of the cyano group: Typically achieved by nucleophilic substitution reactions involving cyanide sources.

Industrial production methods often mirror these synthetic routes but are optimized for scalability, involving continuous flow reactors and automated synthesizers to ensure efficiency and yield.

Analyse Chemischer Reaktionen

"4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" participates in various chemical reactions, including:

Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reductive processes can target specific functional groups within the molecule, using agents like lithium aluminium hydride for reductions.

Substitution: : Both nucleophilic and electrophilic substitutions are feasible, often leveraging halogenated intermediates and nucleophiles.

Hydrolysis: : The amide bond within the compound can be hydrolyzed under acidic or basic conditions, forming carboxylic acids and amines.

Common reagents and conditions include organic solvents like dichloromethane or methanol, catalysts such as palladium on carbon, and conditions ranging from room temperature to elevated temperatures under reflux.

Wissenschaftliche Forschungsanwendungen

This compound finds applications across various scientific disciplines:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions.

Biology: : The structure-activity relationship of this molecule makes it an interesting candidate for studying enzyme interactions and cellular pathways.

Medicine: : Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific biological receptors.

Industry: : In material science, this compound may be used in the design of novel polymers or as a precursor for advanced materials.

Wirkmechanismus

The mechanism by which "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" exerts its effects is typically studied in the context of its biological applications. It interacts with molecular targets such as enzymes, altering their activity through binding interactions. The pathways involved often include inhibition or activation of specific enzymatic processes, leading to downstream effects on cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry:

Key Observations:

- Fluoropyrimidine Role : The 5-fluoropyrimidin-2-yloxy group is a conserved motif across analogs, suggesting its critical role in target engagement (e.g., ATP-binding pockets in kinases or fungal enzymes) .

- Steric Considerations : The trans-cyclohexyl group in the target compound and likely reduces conformational flexibility compared to the 4-methylbenzyl substituent in , which could affect bioavailability.

Pharmacological and Physicochemical Data

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Notes:

- The fungicidal activity of highlights the importance of the fluoropyrimidine-benzamide scaffold in agrochemical applications, though the target compound’s cyano group may shift its selectivity toward mammalian targets .

Biologische Aktivität

4-cyano-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide, with CAS number 2034249-99-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 340.4 g/mol. The structure features a cyano group and a fluoropyrimidinyl moiety which are integral to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034249-99-3 |

| Molecular Formula | C18H17FN4O2 |

| Molecular Weight | 340.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.

The compound's mechanism of action involves:

- Enzyme Inhibition: It may inhibit specific enzymes involved in nucleic acid metabolism, similar to other fluoropyrimidine derivatives.

- Receptor Modulation: The fluoropyrimidinyl group can interact with nucleic acids and proteins, potentially modulating receptor functions.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation, particularly in cancers sensitive to fluoropyrimidine derivatives.

- Antiviral Properties: Similar compounds have shown efficacy against viral infections by interfering with viral replication mechanisms.

- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cell lines, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development.

Study 1: Antitumor Efficacy

A study examined the antitumor effects of fluoropyrimidine derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Study 2: Inhibition of Viral Replication

Research on related fluorinated pyrimidines demonstrated significant inhibition of viral replication in vitro. This suggests that the compound may possess similar antiviral properties, potentially useful in treating viral infections .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other fluorinated compounds is essential:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 5-Fluorouracil | Antitumor | Standard treatment for cancer |

| 5-Fluoro-2'-deoxyuridine | Antiviral | Effective against certain viruses |

| 4-Cyano-N-(substituted cyclohexyl)benzamide | Potentially antitumor | Investigational compound |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the cyclohexyl ring followed by coupling reactions. Key steps include:

- Nucleophilic substitution to introduce the 5-fluoropyrimidin-2-yloxy group onto the cyclohexane ring under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Amide bond formation between the cyano-substituted benzoyl chloride and the cyclohexylamine intermediate, often using coupling agents like HATU or DCC in DMF .

- Critical Conditions : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for amidation), and catalyst selection (e.g., triethylamine) significantly impact yield and purity .

Q. How is the stereochemical configuration of the (1r,4r)-cyclohexyl moiety confirmed experimentally?

- Methodological Answer :

- X-ray crystallography provides definitive stereochemical assignment, particularly for crystalline intermediates or final products .

- Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) identify spatial proximity of protons on the cyclohexyl ring to confirm axial/equatorial substituent orientation .

- Chiral HPLC can resolve enantiomeric impurities if racemization occurs during synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., fluoropyrimidinyl protons at δ 8.2–8.5 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching calculated mass) .

- IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch ~2230 cm⁻¹, amide C=O ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify absorption/metabolism issues .

- Metabolite Identification : Use LC-MS/MS to detect inactive or toxic metabolites that reduce in vivo activity .

- Prodrug Strategies : Modify the benzamide or fluoropyrimidine moiety to enhance solubility or metabolic stability .

Q. What computational strategies are effective in predicting target binding affinity and selectivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., targeting EGFR or VEGFR) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) to prioritize analogs with favorable ΔG values .

- QSAR Modeling : Correlate substituent electronic properties (e.g., cyano group’s Hammett σ value) with activity to guide structural optimization .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions (e.g., epimerization) through precise temperature/residence time control .

- Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading (e.g., 10–20 mol% Pd for cross-coupling) and solvent ratios .

- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Q. What role does the fluorine atom on the pyrimidine ring play in bioactivity and chemical stability?

- Methodological Answer :

- Bioactivity : Fluorine enhances electronegativity, improving hydrogen bonding with kinase catalytic lysine residues (e.g., in EGFR) .

- Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- 18F Radiolabeling Potential : Enables PET imaging for preclinical biodistribution studies .

Data Contradiction Analysis

Q. How should researchers address inconsistent IC50 values across kinase inhibition assays?

- Methodological Answer :

- Assay Validation : Confirm ATP concentration consistency (e.g., 10 µM vs. 100 µM) and enzyme lot variability .

- Counter-Screening : Test against off-target kinases (e.g., Src, Abl) to rule out pan-kinase inhibition .

- Crystallographic Studies : Resolve binding mode discrepancies (e.g., DFG-in vs. DFG-out kinase conformations) .

Structural and Functional Modifications

Q. What structural analogs of this compound have been explored to improve solubility without compromising activity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol chains to the benzamide moiety, though this may reduce cell permeability .

- Zwitterionic Derivatives : Replace the cyano group with a carboxylic acid to enhance aqueous solubility at physiological pH .

- Prodrug Activation : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.